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Compound of Interest

Compound Name: Dimethyl cyanocarbonimidate

CAS No.: 24771-25-3

Cat. No.: B1607175

Get Quote

This guide provides a comprehensive overview of the spectroscopic data for Dimethyl
cyanocarbonimidate, a molecule of interest to researchers and professionals in drug

development and synthetic chemistry. Due to the limited availability of direct experimental

spectra in the public domain, this document presents a detailed, predictive analysis based on

the well-characterized sulfur analogue, Dimethyl N-cyanodithioiminocarbonate, and established

principles of spectroscopic interpretation. This approach offers a robust framework for the

identification and characterization of Dimethyl cyanocarbonimidate in a research setting.

Molecular Structure and Spectroscopic Overview
Dimethyl cyanocarbonimidate, with the chemical formula C₄H₆N₂O₂, possesses a unique

structure featuring a central carbon double-bonded to a cyanamide nitrogen and single-bonded

to two methoxy groups. This arrangement of functional groups gives rise to a distinct

spectroscopic fingerprint, which can be elucidated through a combination of Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure of Dimethyl Cyanocarbonimidate
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Caption: Ball-and-stick model of Dimethyl cyanocarbonimidate.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1607175/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-the-spectroscopic-characterization-of-dimethyl-cyanocarbonimidate
https://www.benchchem.com/product/b1607175/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-the-spectroscopic-characterization-of-dimethyl-cyanocarbonimidate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Dimethyl cyanocarbonimidate, both ¹H and ¹³C NMR are essential for

confirming its structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of Dimethyl cyanocarbonimidate is predicted to be simple, showing a

single resonance for the six equivalent protons of the two methoxy groups. The chemical shift

of these protons is influenced by the electronegativity of the adjacent oxygen atoms and the

overall electronic structure of the molecule.

Predicted ¹H NMR Data

Protons
Predicted Chemical
Shift (δ) ppm

Multiplicity Integration

2 x -OCH₃ 3.8 - 4.0 Singlet 6H

Causality of Experimental Choices:

The choice of a standard deuterated solvent such as chloroform-d (CDCl₃) is crucial for

obtaining a clean spectrum. The chemical shift is referenced to tetramethylsilane (TMS) at 0

ppm. The predicted downfield shift (3.8 - 4.0 ppm) compared to a typical methoxy group in an

ester (around 3.7 ppm) is attributed to the electron-withdrawing effect of the

cyanocarbonimidate moiety.

Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of Dimethyl cyanocarbonimidate in

0.6 mL of CDCl₃.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:
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Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 90°

Acquisition time: 4 s

Spectral width: -2 to 12 ppm

Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase

correct the resulting spectrum. Reference the spectrum to the residual solvent peak of CDCl₃

(δ 7.26 ppm).

¹H NMR Workflow

Sample Preparation Data Acquisition Data Processing Spectral Analysis

Dissolve Sample in CDCl₃ Acquire FID on NMR Spectrometer Fourier Transform Phase Correction Referencing Identify Chemical Shifts and Multiplicity

Click to download full resolution via product page

Caption: Workflow for acquiring and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the different carbon environments within the

molecule. Three distinct signals are expected for the methoxy carbons, the central imido

carbon, and the nitrile carbon.

Predicted ¹³C NMR Data
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Carbon Predicted Chemical Shift (δ) ppm

2 x -OCH₃ 55 - 60

C=N 160 - 165

C≡N 115 - 120

Authoritative Grounding: The chemical shift of nitrile carbons typically appears in the 110-125

ppm range[1]. The imido carbon (C=N) is expected to be significantly downfield due to its sp²

hybridization and attachment to two electronegative oxygen atoms and a nitrogen atom. The

methoxy carbons are in a typical range for sp³ carbons attached to oxygen. The predicted

values are shifted downfield from the sulfur analogue, Dimethyl N-cyanodithioiminocarbonate,

where the methyl carbons appear at a lower chemical shift due to the lower electronegativity of

sulfur compared to oxygen[2].

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR

spectrometer.

Acquisition Parameters:

Number of scans: 1024 (or more for better signal-to-noise)

Relaxation delay: 2.0 s

Pulse program: Proton-decoupled

Spectral width: 0 to 200 ppm

Processing: Apply a Fourier transform, phase correct, and baseline correct the spectrum.

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

C≡N (Nitrile) 2220 - 2260 Strong, Sharp

C=N (Imine) 1640 - 1690 Medium

C-O (Ether) 1050 - 1150 Strong

C-H (sp³) 2850 - 3000 Medium

Expertise & Experience: The most characteristic peak in the IR spectrum of Dimethyl
cyanocarbonimidate will be the strong, sharp absorption of the nitrile group (C≡N) in the

2220-2260 cm⁻¹ region. The C=N stretching vibration is also a key indicator, though its intensity

can be variable. The strong C-O stretching band will confirm the presence of the methoxy

groups.

Experimental Protocol: IR Spectroscopy

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide and pressing it into a transparent disk. Alternatively, for a soluble

solid, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.
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Predicted Mass Spectrometry Data

Ion Predicted m/z Interpretation

[M]⁺ 126.04 Molecular Ion

[M - OCH₃]⁺ 95.03 Loss of a methoxy radical

[C(OCH₃)₂]⁺ 91.04

[NCN]⁺ 40.01 Cyanamide radical cation

Trustworthiness: The molecular ion peak at m/z 126.04 would be a definitive indicator of the

compound's identity. The fragmentation pattern, particularly the loss of a methoxy group (a

common fragmentation pathway for methoxy-containing compounds), would provide further

structural confirmation.

Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or

through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally

stable.

Ionization: Utilize Electron Ionization (EI) at 70 eV.

Analysis: Scan a mass range from m/z 30 to 200.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Mass Spectrometry Fragmentation Pathway
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Caption: Predicted fragmentation pathway for Dimethyl cyanocarbonimidate.

Conclusion
The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry provides a

powerful and self-validating system for the comprehensive characterization of Dimethyl
cyanocarbonimidate. While direct experimental data is not widely available, the predictive

analysis presented in this guide, grounded in the data of its sulfur analogue and fundamental

spectroscopic principles, offers a reliable framework for researchers. The detailed experimental

protocols provided herein describe the standard methodologies for acquiring high-quality

spectroscopic data for this compound.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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